1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione
CAS No.:
Cat. No.: VC13675992
Molecular Formula: C22H16N2O3
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16N2O3 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C22H16N2O3/c25-20-11-12-21(26)23(20)14-13-22(27)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8,11-12H,13-15H2 |
| Standard InChI Key | RFDKLONYIFDOBR-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN4C(=O)C=CC4=O |
| Canonical SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN4C(=O)C=CC4=O |
Introduction
Structural and Chemical Characteristics
Core Architecture
The compound’s structure integrates two distinct heterocyclic systems:
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Pyrrole-2,5-dione: A five-membered aromatic ring with two ketone groups at positions 2 and 5. This moiety is known for its electrophilic reactivity, particularly at the α,β-unsaturated carbonyl positions, enabling Michael addition reactions and nucleophilic substitutions .
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11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl: A fused tricyclic system comprising two benzene rings bridged by an azocine ring (an eight-membered ring containing one nitrogen atom). The "didehydro" designation indicates the presence of two double bonds, contributing to planarity and conjugation.
The two subunits are linked via a 3-oxopropyl chain, positioning the dibenzazocin moiety as a substituent on the pyrrole-dione core. This arrangement creates a sterically hindered environment that may influence both reactivity and biological interactions.
Spectroscopic and Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 356.4 g/mol | |
| Purity (Commercial) | ≥97% | |
| Storage Conditions | Room temperature | |
| Hazard Classification | Non-hazardous |
The compound’s stability under ambient conditions and lack of significant hazards facilitate its handling in laboratory settings.
Synthetic Pathways and Modifications
Challenges in Synthesis
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Steric Hindrance: The bulky dibenzazocin group may impede reaction kinetics during coupling steps.
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Regioselectivity: Ensuring proper orientation during cyclization and substitution reactions requires precise control of reaction conditions.
Notably, 2-azetidinone-pyrrole-dione hybrids demonstrate cholesterol-lowering effects by targeting Niemann-Pick C1-like1 protein , suggesting that the dibenzazocin variant could similarly modulate lipid metabolism pathways.
Applications in Research and Development
Medicinal Chemistry
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Targeted Covalent Inhibitors: The pyrrole-dione’s electrophilicity supports the design of irreversible enzyme inhibitors, particularly for cysteine proteases or kinases .
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Lipid Metabolism Modulation: Structural parallels to ezetimibe derivatives imply potential as a cholesterol absorption inhibitor, though experimental validation is required.
Material Science
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Polymer Crosslinking: Maleimide-like reactivity could enable use in thermosetting resins or hydrogels.
Future Directions and Research Gaps
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In Vitro Bioactivity Screening: Prioritize assays against cancer cell lines, lipid-metabolizing enzymes, and inflammatory targets.
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Synthetic Optimization: Develop scalable routes with improved yields and regiocontrol.
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Computational Modeling: Molecular docking studies could predict target binding sites and guide structural modifications.
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